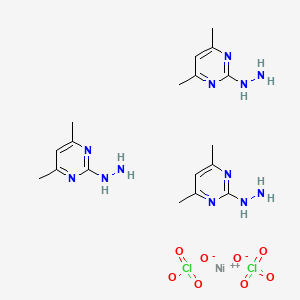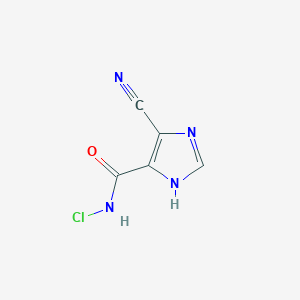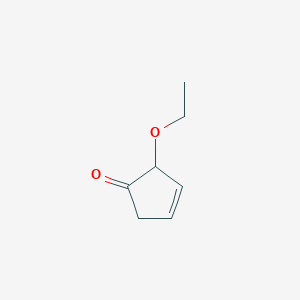
4-Ethynyl-3,5-diformylpyridine-1(4H)-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioic acid amide is a heterocyclic compound with a unique structure that includes an ethynyl group, two formyl groups, and a carbothioic acid amide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioic acid amide typically involves the reaction of 4-ethynyl-2,6-diformyl pyridine with appropriate reagents under controlled conditions. One common method involves the use of anhydrous 1,4-dioxane as a solvent and acetic acid as a catalyst. The reaction is carried out under microwave irradiation at 110°C for 120 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioic acid amide can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The ethynyl group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioic acid amide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Mécanisme D'action
The mechanism of action of 4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioic acid amide involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the formyl and carbothioic acid amide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-ethynyl-3,5-diformylpyridine-1(4H)-carbothioamide
- 3-formylphenylboronic acid
- 4-formylphenylboronic acid
Uniqueness
4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioic acid amide is unique due to its combination of an ethynyl group, two formyl groups, and a carbothioic acid amide moiety. This combination of functional groups provides a versatile platform for various chemical reactions and interactions, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
62827-27-4 |
|---|---|
Formule moléculaire |
C10H8N2O2S |
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioamide |
InChI |
InChI=1S/C10H8N2O2S/c1-2-9-7(5-13)3-12(10(11)15)4-8(9)6-14/h1,3-6,9H,(H2,11,15) |
Clé InChI |
XLPIQBUGZBGMFG-UHFFFAOYSA-N |
SMILES canonique |
C#CC1C(=CN(C=C1C=O)C(=S)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol](/img/structure/B14506831.png)
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)
![4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14506840.png)
![2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol](/img/structure/B14506843.png)

![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)






![2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid](/img/structure/B14506909.png)
